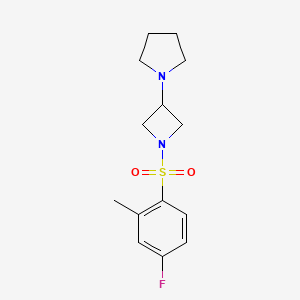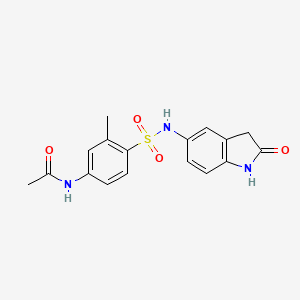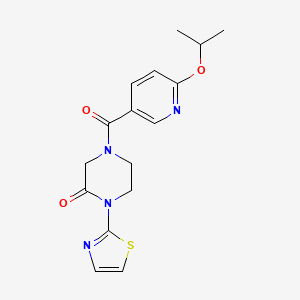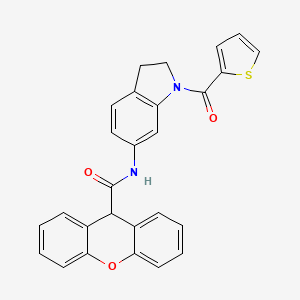
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine” is a complex organic compound that contains a pyrrolidine ring and an azetidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the azetidine ring is a four-membered ring also with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine and azetidine rings from different cyclic or acyclic precursors . The exact synthetic route would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of the pyrrolidine and azetidine rings, as well as the sulfonyl group attached to the azetidine ring and the 4-fluoro-2-methylphenyl group attached to the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrrolidine and azetidine rings and the various substituents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is part of a class of compounds that have been explored for their unique chemical properties and synthesis methods. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a related compound, demonstrate the compound's potential as a positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors, highlighting the importance of fluorine and azetidine in medicinal chemistry (Doll et al., 1999). Additionally, the study of intramolecular aza-Michael addition reactions from aminofluorovinylsulfones presents a new route for synthesizing pyrrolidine derivatives, emphasizing the role of fluorine-containing compounds in generating novel chemical structures (Le Guen et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Compounds containing fluorine and azetidine rings have been evaluated for their biological activities, including their potential as inhibitors or ligands for specific receptors. The synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrate the therapeutic potential of structurally similar compounds (Thomas et al., 2016). Moreover, the development of novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues and their antitumor activity in peritoneal mesothelioma experimental models highlight the potential of these compounds in cancer therapy (Carbone et al., 2013).
Molecular Docking and Drug Design
The exploration of molecular docking and 2D-QSAR modeling in the design and biological evaluation of novel 1H-3-indolyl derivatives as significant antioxidants showcases the use of computational tools in optimizing the chemical structures for better biological activities (Aziz et al., 2021). This approach is crucial in drug design, allowing for the prediction and enhancement of the compound's efficacy before synthesis and testing.
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-11-8-12(15)4-5-14(11)20(18,19)17-9-13(10-17)16-6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJDZZMHIAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)
![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)




![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)
